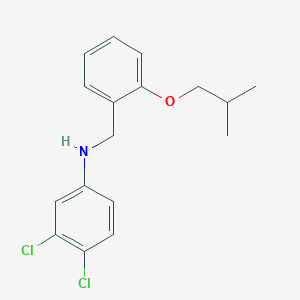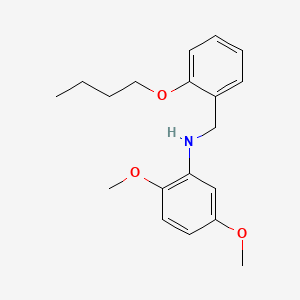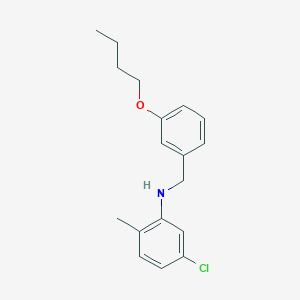
N-(4-Chlorophenethyl)-4-(3-phenylpropoxy)aniline
Vue d'ensemble
Description
N-(4-Chlorophenethyl)-4-(3-phenylpropoxy)aniline, also known as NCPPA, is an aniline derivative which has been studied for its potential application in various scientific fields. NCPPA is an aromatic compound which has been used as a solvent for organic synthesis, as a dye, and as a reagent for various reactions. It has also been used in the synthesis of pharmaceuticals, such as anticonvulsants, and in the synthesis of agrochemicals. In addition, NCPPA has been studied for its potential use as an inhibitor of enzymes and as an inhibitor of bacterial and fungal growth.
Applications De Recherche Scientifique
Synthesis and Chemical Interactions
Palladium-Catalyzed Amination : The palladium-catalyzed amination of aryl halides and aryl triflates involves compounds like N-Methyl-N-(4-chlorophenyl) aniline. Such processes are fundamental in creating complex molecules for pharmaceuticals and materials science (Wolfe & Buchwald, 2003).
Spectroscopic and Theoretical Studies : Infrared spectroscopic studies and theoretical calculations on substituted N-phenoxyethylanilines, including N-(2-(4-chlorophenoxy)ethyl) aniline derivatives, provide insights into their vibrational, geometrical, and electronic properties. These studies are crucial in understanding the behavior of such compounds in different conditions and their potential applications in materials science (Finazzi et al., 2003).
Environmental Chemistry and Catalysis : Research involving the mineralization of 4-chlorophenol highlights the environmental significance of chlorophenyl compounds. Understanding their behavior and degradation pathways is crucial in environmental remediation and pollution control (Sauleda & Brillas, 2001).
Synthesis of Novel Compounds for Bioactivity : The synthesis of compounds like N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline derivatives showcases the potential of chlorophenyl aniline derivatives in creating novel compounds, which are then evaluated for activities like anti-tubercular activity. Such research paves the way for new drug development (Dighe et al., 2012).
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-(3-phenylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClNO/c24-21-10-8-20(9-11-21)16-17-25-22-12-14-23(15-13-22)26-18-4-7-19-5-2-1-3-6-19/h1-3,5-6,8-15,25H,4,7,16-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKRYHUBAJQYCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)NCCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-([1,1'-Biphenyl]-4-ylmethyl)-4-(isopentyloxy)-aniline](/img/structure/B1385354.png)

![3,5-Dimethyl-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1385359.png)
![4-Methyl-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1385362.png)
![N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine](/img/structure/B1385363.png)

![4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline](/img/structure/B1385367.png)


![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline](/img/structure/B1385371.png)

![N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline](/img/structure/B1385373.png)

![3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline](/img/structure/B1385375.png)